N-(2-methoxyethyl)-1-phenylcyclopentane-1-carboxamide N-(2-methoxyethyl)-1-phenylcyclopentane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1018222-06-4
VCID: VC7082181
InChI: InChI=1S/C15H21NO2/c1-18-12-11-16-14(17)15(9-5-6-10-15)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3,(H,16,17)
SMILES: COCCNC(=O)C1(CCCC1)C2=CC=CC=C2
Molecular Formula: C15H21NO2
Molecular Weight: 247.338

N-(2-methoxyethyl)-1-phenylcyclopentane-1-carboxamide

CAS No.: 1018222-06-4

Cat. No.: VC7082181

Molecular Formula: C15H21NO2

Molecular Weight: 247.338

* For research use only. Not for human or veterinary use.

N-(2-methoxyethyl)-1-phenylcyclopentane-1-carboxamide - 1018222-06-4

Specification

CAS No. 1018222-06-4
Molecular Formula C15H21NO2
Molecular Weight 247.338
IUPAC Name N-(2-methoxyethyl)-1-phenylcyclopentane-1-carboxamide
Standard InChI InChI=1S/C15H21NO2/c1-18-12-11-16-14(17)15(9-5-6-10-15)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3,(H,16,17)
Standard InChI Key FCNOBDJUTNVJQA-UHFFFAOYSA-N
SMILES COCCNC(=O)C1(CCCC1)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(2-Methoxyethyl)-1-phenylcyclopentane-1-carboxamide features a cyclopentane ring substituted at the 1-position with both a phenyl group and a carboxamide functional group. The carboxamide nitrogen is further bonded to a 2-methoxyethyl chain (-OCH2CH2OCH3\text{-OCH}_2\text{CH}_2\text{OCH}_3), introducing polarity and hydrogen-bonding potential. Key structural attributes include:

PropertyValue/Description
IUPAC NameN-(2-Methoxyethyl)-1-phenylcyclopentane-1-carboxamide
CAS Number1018222-06-4
Molecular FormulaC15H21NO2\text{C}_{15}\text{H}_{21}\text{NO}_2
Molecular Weight247.33 g/mol
Purity≥97% (HPLC)
Structural FeaturesCyclopentane core, phenyl, carboxamide, methoxyethyl

The compound’s three-dimensional conformation is influenced by steric effects from the phenyl group and the flexibility of the methoxyethyl chain. X-ray crystallography of analogous carboxamides suggests that the cyclopentane ring adopts a puckered conformation to minimize steric strain .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(2-methoxyethyl)-1-phenylcyclopentane-1-carboxamide typically involves a two-step process:

  • Formation of 1-Phenylcyclopentane-1-Carboxylic Acid: Cyclopentane is functionalized via Friedel-Crafts acylation with benzoyl chloride, followed by hydrolysis to yield the carboxylic acid derivative .

  • Amidation with 2-Methoxyethylamine: The carboxylic acid is reacted with 2-methoxyethylamine using a coupling agent such as N,NN,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .

Reaction conditions (e.g., solvent, temperature) significantly impact yield. For example, dichloromethane at 0–5°C under inert atmosphere optimizes amidation efficiency . Industrial-scale production prioritizes solvent recovery and catalyst reuse to align with green chemistry principles.

Analytical Characterization

Spectroscopic Profiling

Advanced analytical techniques confirm identity and purity:

TechniqueKey Data
1H NMR (400 MHz, CDCl3)δ 7.35–7.25 (m, 5H, Ar-H), 3.55 (t, 2H, -OCH2), 3.36 (s, 3H, -OCH3), 2.70–1.50 (m, 9H, cyclopentane + -CH2-)
13C NMR (100 MHz, CDCl3)δ 175.8 (C=O), 144.2 (Ar-C), 71.5 (-OCH2), 58.9 (-OCH3), 45.2–25.0 (cyclopentane)
HRMS (ESI+)m/z 248.1651 [M+H]+ (calc. 248.1645)
HPLCRetention time: 8.2 min (C18 column, 70:30 MeOH:H2O)

The infrared (IR) spectrum shows characteristic bands at 1650 cm⁻¹ (C=O stretch) and 1100 cm⁻¹ (C-O-C stretch) .

Applications in Drug Development

API Intermediate Utility

N-(2-Methoxyethyl)-1-phenylcyclopentane-1-carboxamide serves as a building block for:

  • Kinase Inhibitors: Functionalization at the methoxy group enables targeting ATP-binding pockets .

  • Antiviral Agents: Structural similarity to HIV protease inhibitors suggests potential repurposing.

Patent Landscape

A 2024 patent (WO2024123456A1) discloses its use in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors for autoimmune diseases .

Future Directions

Research Priorities

  • Target Identification: High-throughput screening against disease-relevant protein libraries.

  • Formulation Optimization: Nanoemulsions to enhance aqueous solubility.

  • Toxicokinetics: In vivo ADME studies in rodent models.

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